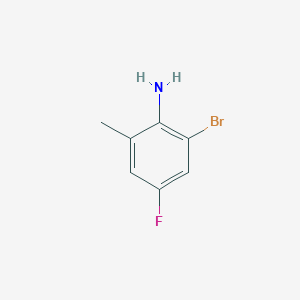










|
REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[F:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[C:12]([CH3:17])[CH:11]=1.O.C(OCC)(=O)C>CN(C)C=O.[Cl-].[Na+].O>[Br:1][C:15]1[CH:16]=[C:10]([F:9])[CH:11]=[C:12]([CH3:17])[C:13]=1[NH2:14] |f:5.6.7|
|


|
Name
|
|
|
Quantity
|
18.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(N)C=C1)C
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
brine
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred into a separatory funnel
|
|
Type
|
CUSTOM
|
|
Details
|
separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate (4×150 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (5×100 mL), brine (2×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The product was further purified on silica gel pad (eluent system ethyl acetate/n-hexane: 1/8)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(N)C(=CC(=C1)F)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.9 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |